5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Description
The compound 5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3,4,5-trimethoxyphenyl group and at position 5 with a pyrazole ring bearing a 4-butoxyphenyl substituent. The 3,4,5-trimethoxyphenyl moiety is a hallmark of bioactive molecules, particularly in anticancer and antimicrobial agents, due to its structural resemblance to natural lignans like podophyllotoxin and combretastatin A-4 (CA-4) . The pyrazole-1,2,4-oxadiazole hybrid architecture enhances metabolic stability and binding affinity to biological targets, making this compound a promising candidate for drug discovery .
Properties
Molecular Formula |
C24H26N4O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H26N4O5/c1-5-6-11-32-17-9-7-15(8-10-17)18-14-19(27-26-18)24-25-23(28-33-24)16-12-20(29-2)22(31-4)21(13-16)30-3/h7-10,12-14H,5-6,11H2,1-4H3,(H,26,27) |
InChI Key |
JYWPFXWDTZLRIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation from 3,4,5-Trimethoxybenzoic Acid
3,4,5-Trimethoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. This method ensures high purity and yield, as demonstrated in analogous syntheses.
Procedure:
-
Dissolve 3,4,5-trimethoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add SOCl₂ (1.2 equiv) dropwise at 0°C, then reflux at 40°C for 4 hours.
-
Remove excess SOCl₂ and solvent under reduced pressure to obtain the acyl chloride as a pale-yellow solid.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 92–95% |
| Purity (HPLC) | >98% |
| Reaction Conditions | DCM, 40°C, 4 hours |
Synthesis of 3-(4-Butoxyphenyl)-1H-Pyrazole-5-Carboxamidoxime
Amidoxime Formation from Nitrile Precursor
The nitrile group in 3-(4-butoxyphenyl)-1H-pyrazole-5-carbonitrile undergoes hydroxylamine-mediated conversion to an amidoxime, a critical precursor for oxadiazole formation.
Procedure:
-
Suspend the nitrile (1.0 equiv) in ethanol/water (3:1).
-
Add hydroxylamine hydrochloride (1.5 equiv) and sodium bicarbonate (2.0 equiv).
-
Reflux at 80°C for 6–8 hours.
-
Cool, filter, and recrystallize the amidoxime from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Purity (NMR) | >95% |
| Reaction Conditions | Ethanol/H₂O, 80°C, 8 hours |
Cyclization to Form the 1,2,4-Oxadiazole Ring
Coupling and Dehydration Using 2-Chloro-1-Methylpyridinium Iodide (CMPI)
The amidoxime reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of CMPI and triethylamine (TEA) to form the oxadiazole ring via a coupling-cyclization sequence.
Procedure:
-
Dissolve the amidoxime (1.0 equiv) and acyl chloride (1.1 equiv) in DCM.
-
Add CMPI (1.3 equiv) and TEA (3.0 equiv) at 0°C.
-
Stir at room temperature for 3 hours.
-
Concentrate the mixture and hydrolyze the intermediate with lithium hydroxide (LiOH) in methanol/water.
-
Acidify to pH 4 with HCl to precipitate the product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 73–84% |
| Purity (HPLC) | >97% |
| Reaction Conditions | DCM, RT, 3 hours |
Optimization and Mechanistic Insights
Role of Coupling Agents
CMPI activates the acyl chloride for nucleophilic attack by the amidoxime, forming an O-acylated intermediate. Subsequent intramolecular cyclization eliminates water, yielding the oxadiazole ring.
Solvent and Temperature Effects
-
Dichloromethane (DCM): Provides optimal solubility for both hydrophilic amidoximes and hydrophobic acyl chlorides.
-
Methanol/Water Hydrolysis: Ensures complete deprotection of intermediates without side reactions.
Purification and Characterization
Recrystallization and Chromatography
The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.6 Hz, 2H, aromatic), 6.75 (s, 2H, trimethoxyphenyl), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 3.87 (s, 6H, OCH₃), 3.82 (s, 3H, OCH₃), 1.75–1.65 (m, 2H, CH₂), 1.48–1.38 (m, 2H, CH₂), 0.95 (t, J = 7.3 Hz, 3H, CH₃).
-
HRMS (ESI): m/z calcd for C₂₇H₂₈N₄O₅ [M+H]⁺: 513.2121; found: 513.2128.
Comparative Analysis of Alternative Methods
Microwave-Assisted Cyclization
Microwave irradiation (100°C, 30 minutes) reduces reaction time but requires specialized equipment. Yields remain comparable (78–82%).
Solid-Phase Synthesis
Immobilized amidoximes on resin enable iterative coupling, though scalability is limited. Reported yields: 65–70%.
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents on the phenyl groups slow cyclization. Solutions:
-
Increase reaction temperature to 50°C.
-
Use excess acyl chloride (1.5 equiv).
Byproduct Formation
Partial hydrolysis of the oxadiazole ring occurs under acidic conditions. Mitigation:
-
Strict pH control during work-up (pH 4–5).
-
Rapid filtration to minimize contact with aqueous acid.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing CMPI with cheaper alternatives like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduces costs but lowers yields (65–70%).
Waste Management
Neutralization of TEA and LiOH requires careful treatment to avoid environmental contamination.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Compounds containing the oxadiazole moiety have been extensively studied for their pharmacological properties. The potential applications of 5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole include:
- Anticancer Activity : Similar compounds have demonstrated significant anticancer effects against various cell lines. For instance, derivatives of oxadiazoles have shown promising results against breast cancer (MCF7) and prostate cancer (PC-3) cell lines .
- Antibacterial Properties : The antibacterial activity of oxadiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The compound's structure may facilitate interactions with bacterial targets leading to inhibition of growth .
- Antioxidant Activity : Oxadiazoles are known for their antioxidant properties which can be beneficial in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antiproliferative Effects : A study evaluated various oxadiazoles for their antiproliferative activity against cancer cell lines. Compounds similar to 5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exhibited notable cytotoxic effects with IC50 values indicating their potential as anticancer agents .
- Antibacterial Evaluation : Research on structurally related oxadiazoles revealed significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting that 5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole could be explored further in this context .
Mechanism of Action
The mechanism of action of 5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison Based on Core Heterocycles and Substituents
Oxadiazole Derivatives with 3,4,5-Trimethoxyphenyl Groups
- 3-(3,4,5-Trimethoxyphenyl)-5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole Structure: Features a boron-containing phenyl group at position 5, enhancing solubility and enabling Suzuki-Miyaura coupling for targeted drug delivery. Activity: Designed as a CA-4 analog for anticancer applications. The boron group facilitates selective binding to tumor vasculature .
- 5-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole Structure: Bis-oxadiazole derivative with 3,4-dimethoxy and 3,4,5-trimethoxyphenyl groups. Data: Molecular weight = 440.41 g/mol; CAS 1775439-98-7. Activity: Not explicitly reported, but similar bis-heterocycles show antitumor activity via tubulin inhibition . Key Difference: The target compound’s pyrazole substituent may offer unique π-π stacking interactions with biological targets compared to the dimethoxyphenyl group .
Pyrazole-Oxadiazole Hybrids
- 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Structure : Pyrazole at position 5 with cyclopropyl and trifluoromethylphenyl groups.
- Activity : Anticancer and antimicrobial activities reported for trifluoromethylphenyl derivatives.
- Key Difference : The 4-butoxyphenyl group in the target compound may enhance selectivity for estrogen receptor-positive cancers due to its lipophilic alkoxy chain .
Anticancer Activity
(E)-3-(3,4,5-Trimethoxyphenyl)-5-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,2,4-oxadiazole (Compound 23)
5-(Substituted Phenyl)-3-(4-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole
Antimicrobial Activity
- 3-[3,4,5-Trimethoxyphenyl]-[1,2,4-oxadiazol-5-yl] Propanone Activity: Broad-spectrum antifungal activity against Candida albicans (MIC = 8 µg/mL). The ketone group at position 5 disrupts fungal membrane synthesis . Comparison: The target compound’s pyrazole group may offer dual action (membrane disruption + enzyme inhibition) .
Data Tables
Table 1: Structural and Bioactivity Comparison of Selected Analogs
Biological Activity
The compound 5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule characterized by the presence of a 1,2,4-oxadiazole ring , which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The unique structure of this compound includes:
- Oxadiazole Ring : Known for various pharmacological effects.
- Pyrazole Moiety : Contributes to the compound's chemical properties.
- Substituents : The 4-butoxyphenyl and 3,4,5-trimethoxyphenyl groups enhance its bioactivity.
Anticancer Potential
Research on related oxadiazoles has shown promising anticancer properties. For instance, compounds with oxadiazole structures have demonstrated cytotoxic effects against several cancer cell lines. The following table summarizes the anticancer activity of similar compounds:
The specific biological activities of 5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole would need to be investigated through targeted biological assays.
Research Findings
Research has indicated that compounds with similar structures exhibit a range of pharmacological activities including:
- Anticancer Activity : Several oxadiazoles have demonstrated significant cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antimicrobial Properties : Certain oxadiazoles have been tested for their ability to inhibit microbial growth.
Case Studies
A study evaluated multiple oxadiazole derivatives for their anticancer activity against prostate and colon cancer cell lines. The findings highlighted that certain structural modifications enhanced their potency significantly compared to standard chemotherapeutics .
Q & A
Q. What are the established synthetic routes for 5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step processes, including cyclization and condensation reactions. For example:
- Step 1: Preparation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters, as seen in pyrazole-based syntheses .
- Step 2: Formation of the oxadiazole ring through cyclization of carbohydrazides with nitriles or carboxylic acids under thermal or microwave-assisted conditions .
- Key Intermediates: 4-Butoxyphenyl-substituted pyrazole carbohydrazides and 3,4,5-trimethoxybenzoyl nitriles are critical precursors .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous pyrazole-oxadiazole hybrids .
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent environments (e.g., methoxy and butoxy groups) .
- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can researchers ensure purity and reproducibility in synthesis?
Methodological Answer:
- Chromatographic Methods: Use HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
- Recrystallization: Optimize solvent systems (e.g., ethanol/water) to isolate high-purity crystals .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?
Methodological Answer:
- Substituent Variation: Systematically modify the butoxyphenyl (e.g., chain length) and trimethoxyphenyl groups (e.g., electron-withdrawing/-donating substituents) .
- Biological Assays: Test derivatives against target proteins (e.g., kinases) or in phenotypic assays (e.g., antiproliferative screens) .
- Computational Modeling: Use docking (AutoDock Vina) to predict binding affinities to receptors like COX-2 or tubulin .
Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line passage number, serum concentration) .
- Metabolic Stability Checks: Use liver microsomes to rule out compound degradation as a cause of variability .
- Orthogonal Validation: Confirm activity with alternative assays (e.g., fluorescence polarization alongside enzyme inhibition) .
Q. What methodologies are recommended for evaluating pharmacokinetic properties (e.g., absorption, metabolism)?
Methodological Answer:
Q. How can researchers investigate the compound's toxicity profile in preclinical models?
Methodological Answer:
Q. What strategies are effective for studying target engagement in molecular docking or dynamics simulations?
Methodological Answer:
- Protein Preparation: Retrieve target structures (e.g., PDB ID 1T4G for tubulin) and optimize protonation states with MOE .
- Docking Protocols: Perform flexible docking (Glide SP/XP) to account for side-chain movements .
- Validation: Compare results with known inhibitors (e.g., colchicine for tubulin) and validate via mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
